molecular formula C21H19F2N7O3S B11244290 7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11244290
M. Wt: 487.5 g/mol
InChI Key: DQKGJFQLRIBKPY-UHFFFAOYSA-N
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Description

7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core, a piperazine ring, and various substituents such as 2,4-difluorophenyl and 3-methoxyphenyl groups

Preparation Methods

The synthesis of 7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the 2,4-difluorophenyl and 3-methoxyphenyl groups via sulfonylation and other suitable reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings or the piperazine ring can be replaced with other functional groups.

    Sulfonylation: The sulfonyl group can be modified through reactions with sulfonyl chlorides or other sulfonylating agents.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: It has shown promise in biological studies, particularly in the investigation of its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: The compound is being studied for its potential therapeutic applications, including its role as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound can be utilized in the development of new industrial products, including specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 7-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its unique structural features and potential applications Similar compounds may include other triazolopyrimidines or piperazine derivatives with different substituents

Properties

Molecular Formula

C21H19F2N7O3S

Molecular Weight

487.5 g/mol

IUPAC Name

7-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C21H19F2N7O3S/c1-33-16-4-2-3-15(12-16)30-21-19(26-27-30)20(24-13-25-21)28-7-9-29(10-8-28)34(31,32)18-6-5-14(22)11-17(18)23/h2-6,11-13H,7-10H2,1H3

InChI Key

DQKGJFQLRIBKPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)F)F)N=N2

Origin of Product

United States

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